3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide

Positional isomerism Structure-activity relationship Oxime ether fungicides

3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide (CAS 320417-98-9) is a synthetic oxime ether propanamide belonging to the aryloxyimino carboxamide class, a structural family extensively explored in agricultural fungicide and pharmaceutical lead discovery programs. The compound features a 2,4-dichlorobenzyl O-substituted oxime linked to a propanamide backbone bearing a 2,4-difluoroaniline moiety (C16H12Cl2F2N2O2, MW 373.18).

Molecular Formula C16H12Cl2F2N2O2
Molecular Weight 373.18
CAS No. 320417-98-9
Cat. No. B2658040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide
CAS320417-98-9
Molecular FormulaC16H12Cl2F2N2O2
Molecular Weight373.18
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C16H12Cl2F2N2O2/c17-11-2-1-10(13(18)7-11)9-24-21-6-5-16(23)22-15-4-3-12(19)8-14(15)20/h1-4,6-8H,5,9H2,(H,22,23)/b21-6-
InChIKeyHQOROMAWUFAOML-MPUCSWFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(2,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide (CAS 320417-98-9): Structural Identity and Procurement Context


3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide (CAS 320417-98-9) is a synthetic oxime ether propanamide belonging to the aryloxyimino carboxamide class, a structural family extensively explored in agricultural fungicide and pharmaceutical lead discovery programs [1]. The compound features a 2,4-dichlorobenzyl O-substituted oxime linked to a propanamide backbone bearing a 2,4-difluoroaniline moiety (C16H12Cl2F2N2O2, MW 373.18). It is commercially supplied as a research intermediate and screening compound within the BIONET collection (product code 1E-093) by Key Organics Ltd., with cataloged purity specifications ranging from 90% to 95% . Its primary utility lies in structure-activity relationship (SAR) exploration where simultaneous variation of both aryl ring halogenation patterns is required.

Why Close Analogs of CAS 320417-98-9 Cannot Be Interchanged Without Experimental Validation


Within the aryloxyimino propanamide series, seemingly minor positional isomerism of chlorine substituents on the benzyl ring (2,4- vs 2,6- vs 3,4-dichloro) or alteration of the aniline halogenation pattern fundamentally alters physicochemical properties, molecular recognition, and biological activity, as demonstrated across multiple oxime ether fungicide and FabH inhibitor programs [1][2]. The 2,4-dichlorobenzyl configuration in CAS 320417-98-9 produces a unique electrostatic surface and steric profile distinct from the 2,6-dichloro isomer (CAS 320418-07-3) and the 3,4-dichloro isomer (CAS 320418-06-2), with the ortho- and para-chloro arrangement imposing a specific dipole orientation that affects target binding pocket complementarity [1]. Simultaneously, the 2,4-difluoroaniline terminus contributes distinct hydrogen-bonding and metabolic stability characteristics relative to dichloroaniline or unsubstituted phenyl analogs [3]. Below we present the available quantitative evidence establishing where verifiable differentiation exists.

Quantitative Differentiation Evidence for CAS 320417-98-9 Versus Its Closest Analogs


Positional Isomerism: 2,4-Dichloro vs 2,6-Dichloro Benzyl Substitution Pattern in the Difluoroanilide Series

CAS 320417-98-9 bears chlorine atoms at the 2- and 4-positions of the benzyl ring, distinguishing it from the 2,6-dichlorobenzyl positional isomer (CAS 320418-07-3). In the broader class of benzyloxyimino amides disclosed in patent EP0975616B1, the 2,4-dichloro substitution pattern is explicitly enumerated as a distinct embodiment from 2,6- and 3,4-dichloro variants, with fungicidal activity data reported as a function of specific halogen substitution topology [1]. The ortho–para dichloro arrangement generates a molecular electrostatic potential surface that differs from the ortho–ortho (2,6) configuration, which can alter π-stacking interactions and halogen-bonding geometry relevant to biological target engagement .

Positional isomerism Structure-activity relationship Oxime ether fungicides

Aniline Ring Halogenation: 2,4-Difluoro vs 2,4-Dichloro vs Unsubstituted Phenyl Propanamide Terminus

The 2,4-difluoroaniline terminus of CAS 320417-98-9 differentiates it from the corresponding 2,4-dichloroaniline analog (CAS 477851-45-9) and the unsubstituted phenyl analog (CAS 477851-70-0). In the broader oxime-substituted amide fungicide class disclosed in patent EP0414153, N-phenyl substitution with electron-withdrawing halogens modulates both in vitro antifungal potency and systemic mobility in plants; 2,4-difluoro substitution has been associated with distinct fungicidal spectrum and physicochemical properties compared to dichloro or unsubstituted phenyl variants [1]. The smaller van der Waals radius and higher electronegativity of fluorine versus chlorine produce different hydrogen-bond acceptor capabilities and metabolic stability profiles .

Halogen substitution Anilide SAR Bioisosterism

O-Alkylation Status: Benzyl-Protected Oxime vs Free Hydroxyimino Analog

CAS 320417-98-9 features a 2,4-dichlorobenzyl O-alkylated oxime, distinguishing it from the free hydroxyimino analog N-(2,4-difluorophenyl)-3-(hydroxyimino)propanamide . O-Benzylation of the oxime functionality eliminates the acidic oxime proton (pKa ~10-12 for free oximes), substantially increasing lipophilicity and potentially enhancing membrane permeability, a strategy commonly employed in agrochemical and medicinal chemistry to improve bioavailability [1]. The 2,4-dichlorobenzyl group further contributes specific halogen-bonding and hydrophobic interactions not available with the free oxime or with alternative O-alkyl groups (e.g., 4-nitrobenzyl analog) .

Prodrug design Oxime protection Metabolic stability

Commercial Purity Specifications and Supplier Traceability for CAS 320417-98-9

Commercially, CAS 320417-98-9 is available from Key Organics Ltd. (BIONET-INTER, product code 1E-093) with a certified purity of 90% , and from CymitQuimica/Biosynth with a minimum purity specification of 95% . This 5% purity differential between suppliers may be significant for quantitative biological assays, particularly for IC50 determinations where impurity profiles can confound dose-response data. In contrast, the 2,6-dichloro positional isomer (CAS 320418-07-3) is listed by the same suppliers but as a separate catalog entry with independent purity specifications, underscoring that these isomers are not interchangeable from a quality control perspective .

Chemical purity Supplier qualification Procurement specification

Procurement-Driven Application Scenarios for CAS 320417-98-9 Based on Verified Differentiation Evidence


SAR Expansion of Oxime Ether Fungicide Lead Series Requiring Defined 2,4-Dichlorobenzyl and 2,4-Difluoroaniline Pharmacophores

In agricultural fungicide discovery programs exploring benzyloxyimino amide scaffolds structurally related to those disclosed in EP0975616B1 and EP0414153, CAS 320417-98-9 serves as a specific SAR probe where both the 2,4-dichlorobenzyl O-substitution and the 2,4-difluoroaniline terminus must be held constant while varying other molecular features [1]. Procurement of the correct positional isomer is critical because the 2,6-dichloro (CAS 320418-07-3) or 3,4-dichloro (CAS 320418-06-2) variants, despite sharing the same molecular formula, present different halogen topology to biological targets and cannot serve as SAR surrogates. Users should independently verify purity (90-95% range) and request residual solvent analysis from the supplier to ensure batch-to-batch consistency in dose-response assays.

Physicochemical Profiling of Halogenated Oxime Ethers for Membrane Permeability and logP Optimization

The combination of a lipophilic 2,4-dichlorobenzyl O-ether with a moderately polar 2,4-difluoroaniline amide in CAS 320417-98-9 provides a defined scaffold for systematic study of halogen effects on logP, aqueous solubility, and passive membrane permeability [1]. The O-benzyl protection of the oxime eliminates the ionizable oxime proton, simplifying pH-dependent partitioning behavior relative to the free hydroxyimino analog . This compound can be used as a reference point in a matrix of analogs (varying benzyl halogenation × aniline halogenation) to deconvolute the contributions of each halogen substitution pattern to overall physicochemical properties.

Fragment-Based or High-Throughput Screening Library Assembly Requiring Documented Structural Diversity in Benzyloxyimino Chemical Space

CAS 320417-98-9, as part of the BIONET screening collection (Key Organics, product 1E-093), is suitable for inclusion in diversity-oriented screening libraries where the 2,4-dichlorobenzyl / 2,4-difluoroaniline substitution pattern fills a defined pharmacophore space not covered by the more common 2,6-dichloro isomer (CAS 320418-07-3) or the 3,4-dichloro isomer (CAS 320418-06-2) [1]. The compound's availability from a traceable commercial source with documented catalog identity supports compound management workflows, though purchasers must independently confirm structural identity (NMR, MS) and purity upon receipt, as supplier-reported purity varies by 5% between sources .

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